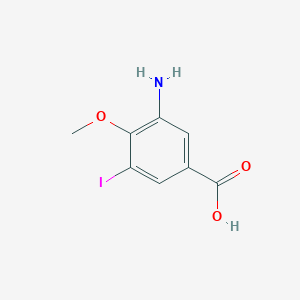

3-Amino-5-iodo-4-methoxybenzoic acid

Descripción

3-Amino-5-iodo-4-methoxybenzoic acid is a substituted benzoic acid derivative with the molecular formula C₈H₈INO₃ (calculated molecular weight: 293 g/mol). The compound features:

- Amino group (-NH₂) at position 3,

- Methoxy group (-OCH₃) at position 4,

- Iodo substituent (-I) at position 5.

Propiedades

IUPAC Name |

3-amino-5-iodo-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEANNFAIKEZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25801-33-6 | |

| Record name | 3-Amino-5-iodo-p-anisic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UC7SR6F7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-iodo-4-methoxybenzoic acid typically involves the iodination of 3-Amino-4-methoxybenzoic acid. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium. The reaction proceeds under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of 3-Amino-5-iodo-4-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-5-iodo-4-methoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The amino and iodo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: The iodo group can be involved in coupling reactions such as Suzuki or Stille coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

3-Amino-5-iodo-4-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-Amino-5-iodo-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodo group can enhance its binding affinity to certain targets, while the amino and methoxy groups can influence its solubility and reactivity.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 3-amino-5-iodo-4-methoxybenzoic acid and its analogs:

Key Comparative Insights

Substituent Position and Electronic Effects

- Halogen Effects : Iodine (atomic radius: 1.98 Å) introduces steric bulk and polarizability compared to chlorine (0.99 Å) or fluorine (0.64 Å), which may enhance halogen bonding in biological systems .

- Methoxy vs. Hydroxy: The methoxy group at position 4 enhances lipophilicity relative to hydroxy analogs (e.g., 3-amino-4-hydroxybenzoic acid), likely improving membrane permeability .

Physicochemical Properties

- Melting Point: The absence of a hydroxy group (cf. 3-amino-4-hydroxybenzoic acid, mp 208°C) likely lowers the melting point of the target compound, though iodine’s polarizability may offset this .

- Solubility: The amino group enhances aqueous solubility, while iodine and methoxy groups may reduce it compared to hydroxy-substituted analogs .

Actividad Biológica

Chemical Structure and Properties

Molecular Formula: C9H10INO3

Molecular Weight: 293.09 g/mol

Chemical Structure:

The compound features an amino group (-NH2), an iodo group (-I), and a methoxy group (-OCH3) on a benzoic acid backbone, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 15 |

Case Studies

-

Study on Antimicrobial Activity:

A recent study evaluated the antimicrobial efficacy of AI-4-MBA against multiple pathogens. The results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative treatment option for bacterial infections . -

Investigation of Anticancer Effects:

In another study focusing on cancer therapy, AI-4-MBA was shown to inhibit tumor growth in xenograft models. The compound significantly reduced tumor size in treated groups compared to controls, supporting its role as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-Amino-4-methoxybenzoic acid | Moderate | Low |

| 3-Amino-5-fluoro-4-methoxybenzoic acid | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.